Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether
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Overview
Description
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether is an organic compound with the chemical formula C4F10O5S2 and a molecular weight of 382.15 g/mol . It is a colorless to pale yellow liquid with a density of approximately 1.95 to 1.98 g/cm³ . This compound is known for its excellent thermal and electrochemical stability, making it suitable for various electrochemical applications .
Preparation Methods
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether can be synthesized through a multi-step process involving fluorinated substrates. The synthetic route typically involves the reaction of a fluorinated substrate with ammonium selenite in dichloromethane to form an intermediate . This intermediate is then reacted with chlorotrifluoromethanesulfonamide in the presence of a catalyst, such as dimethyltin dichloride, to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high purity and yield.
Chemical Reactions Analysis
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride groups to sulfonamide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether has a wide range of scientific research applications, including:
Electrolyte Solutions: It is used as an electrolyte in lithium-ion batteries, fuel cells, and supercapacitors due to its high thermal and electrochemical stability.
Polymer Electrolytes: This compound is utilized in the development of polymer electrolytes for advanced energy storage devices.
Chemical Synthesis: It serves as a reagent in various organic synthesis reactions, particularly in the preparation of fluorinated compounds.
Biomedical Research: Its unique properties make it a valuable tool in biomedical research, including drug delivery systems and diagnostic applications.
Mechanism of Action
The mechanism of action of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether involves its interaction with molecular targets through its fluorosulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, to exert their effects . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether can be compared with other similar compounds, such as:
Bis(trifluoromethanesulfonyl)imide: Known for its use in electrolyte solutions for lithium-ion batteries, it shares similar electrochemical stability but differs in its molecular structure and reactivity.
Bis(pentafluoroethyl)ether: This compound also exhibits high thermal stability but has different applications in chemical synthesis and industrial processes.
Bis(perfluoroalkyl)ethers: These compounds are used in various industrial applications due to their unique properties, such as chemical resistance and low surface energy.
The uniqueness of this compound lies in its combination of fluorosulfonyl groups and ether linkage, which provides a balance of stability and reactivity for diverse applications .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O5S2/c5-1(6,3(9,10)20(13,15)16)19-2(7,8)4(11,12)21(14,17)18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJIAQKFEYWIKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380829 |
Source
|
Record name | Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146829-79-0 |
Source
|
Record name | Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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